1-Cyclohexenyl trifluoromethanesulfonate
Description
Significance and Role as a Synthetic Intermediate
The primary significance of 1-cyclohexenyl trifluoromethanesulfonate (B1224126) lies in its function as a versatile electrophilic partner in transition metal-catalyzed cross-coupling reactions. The triflate group is an excellent leaving group, far superior to halides in many instances, which facilitates the crucial oxidative addition step to a low-valent transition metal catalyst, most commonly palladium(0). nih.gov This reactivity makes it an indispensable tool for constructing carbon-carbon and carbon-heteroatom bonds.
As a synthetic intermediate, 1-cyclohexenyl trifluoromethanesulfonate is a direct precursor to a wide array of substituted cyclohexene (B86901) derivatives. These structural motifs are prevalent in numerous biologically active molecules and complex natural products. Key transformations involving this reagent include:
Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new C-C bonds. The palladium-catalyzed coupling of alkenyl triflates with potassium alkyltrifluoroborates proceeds in high yield. nih.gov
Heck Reaction: Palladium-catalyzed reaction with alkenes to create substituted alkenes. The asymmetric Heck reaction of this compound has been studied using specific palladium complexes. amerigoscientific.com
Stille Coupling: Coupling with organostannanes, which offers a mild and selective method for C-C bond formation. lookchem.com
Sonogashira Coupling: Reaction with terminal alkynes to synthesize conjugated enynes.
Buchwald-Hartwig Amidation: Palladium-catalyzed coupling with amides, carbamates, or sulfonamides to form enamides, which are valuable precursors for chiral amines. organic-chemistry.org
Trifluoromethylation: Direct introduction of a trifluoromethyl (CF₃) group, a crucial moiety in many pharmaceutical and agrochemical compounds. nih.gov
The ability to use this compound in these varied reactions underscores its importance as a flexible and powerful building block in the synthetic chemist's toolkit.
Historical Context of Enol Triflates in Synthesis
The development of enol triflates as synthetic intermediates marked a significant advancement in organic synthesis, particularly for cross-coupling reactions. researchgate.net Before their widespread adoption, the synthesis of functionalized alkenes often relied on vinyl halides or organometallic reagents. However, the preparation of vinyl halides, for instance via the Barton alkenyl halide synthesis, could be unreliable, especially with sterically hindered substrates, and often yielded isomeric mixtures.
Enol triflates emerged as attractive "pseudohalides" because they could be prepared directly and regioselectively from the corresponding ketones under either kinetic or thermodynamic control. lookchem.com This regioselectivity, achieved by reacting a ketone's enolate with a triflating agent like triflic anhydride (B1165640) (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), provided a reliable route to a specific vinyl electrophile isomer. researchgate.net The exceptional leaving group ability of the triflate anion (CF₃SO₃⁻), the conjugate base of the superacid triflic acid, further enhanced their utility. youtube.com This property allows for milder reaction conditions in cross-coupling reactions compared to those required for many vinyl halides, thereby tolerating a broader range of functional groups in the substrates. nih.govlookchem.com The pioneering work in the 1980s on palladium-catalyzed couplings of vinyl triflates with organostannanes and other organometallic reagents solidified their role as indispensable intermediates in the construction of complex molecular architectures. lookchem.com
Scope and Limitations in Modern Synthetic Methodologies
The scope of this compound in modern synthesis is extensive, primarily revolving around palladium-catalyzed reactions. It readily participates in coupling reactions with a diverse array of nucleophilic partners, including organostannanes, organoborates, and amines, under relatively mild conditions. nih.govlookchem.comorganic-chemistry.org This versatility allows for the synthesis of complex cyclohexene derivatives that would be challenging to access through other routes. For example, palladium-catalyzed trifluoromethylation provides a direct method to access trifluoromethylated cyclohexenes from the parent triflate. nih.gov Similarly, its reaction with 4-alkynoic acids can yield complex γ-butyrolactones. acs.org
| Selected Palladium-Catalyzed Reactions of this compound | |
| Reaction Type | Coupling Partner |
| Stille Coupling | Organostannanes (e.g., vinyl, allyl, alkyl) |
| Suzuki-type Coupling | Potassium alkyltrifluoroborates |
| Buchwald-Hartwig Amidation | Amides, Carbamates, Sulfonamides |
| Trifluoromethylation | TMSCF₃ with KF or TESCF₃ with RbF |
| Heck Reaction | Alkenes |
Despite its broad utility, this compound is not without limitations. The success and efficiency of its reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions. lookchem.comnih.gov For instance, while it couples well with many organotin reagents, reactions with phenyl and benzyl (B1604629) tin reagents can result in poor yields. lookchem.com Steric hindrance on either the triflate or the coupling partner can also negatively impact reaction rates and yields. lookchem.com
Furthermore, the oxidative addition step, while generally facile, is a complex process influenced by more than just the leaving group's bond strength. nih.gov The choice of phosphine (B1218219) ligands is critical; for example, monodentate biaryl phosphine ligands like tBuXPhos have proven effective in trifluoromethylation reactions. nih.gov In some cases, catalyst decomposition can occur, leading to the precipitation of palladium black and incomplete reactions. lookchem.com Another limitation is that enol triflates cannot be directly converted into the corresponding alkenyllithium or alkenylmagnesium species, which restricts their use in certain types of 1,2-addition reactions. These limitations necessitate careful optimization for each specific synthetic application.
Structure
3D Structure
Properties
IUPAC Name |
cyclohexen-1-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSCRRLWRRANJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312855 | |
| Record name | 1-Cyclohexenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28075-50-5 | |
| Record name | 28075-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclohexenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Advanced Preparation Strategies of 1 Cyclohexenyl Trifluoromethanesulfonate
Methodologies for Enol Triflate Formation
The synthesis of enol triflates, including 1-cyclohexenyl trifluoromethanesulfonate (B1224126), predominantly relies on the trapping of an enolate or enol precursor with a potent triflating agent. The choice of substrate—be it a silyl (B83357) enol ether or a ketone—and the reaction conditions are critical determinants of the reaction's success and selectivity.
A highly effective and common method for preparing enol triflates involves the use of silyl enol ethers as stable, isolable enol equivalents. wikipedia.org These precursors react with electrophilic triflating agents to yield the desired vinyl triflate. The synthesis of the silyl enol ether itself can be controlled to produce a specific regioisomer, which is then carried through to the final product.
A typical procedure involves preparing the silyl enol ether, such as (cyclohex-1-en-1-yloxy)triethylsilane, from cyclohexanone (B45756). orgsyn.org This intermediate is then reacted with a triflating agent like N-phenylbis(trifluoromethanesulfonimide) (Comins' reagent) to furnish the target compound. orgsyn.orgorgsyn.org
The strategic manipulation of silyl groups is central to the regiocontrolled synthesis of complex enol triflates. A practical, one-pot procedure has been developed that begins with a silyl enol ether and involves the migration of the silyl group to generate an α-silyl enolate, which is subsequently trapped to form the enol triflate. researchgate.net This method is particularly valuable for preparing precursors to strained intermediates like cyclohexyne (B14742757) and 1,2-cyclohexadiene. researchgate.net
In this strategy, a readily available silyl enol ether of cyclohexanone is treated with a combination of a strong base, such as lithium diisopropylamide (LDA), and an alkoxide like potassium tert-butoxide (t-BuOK). researchgate.net This base system facilitates the rearrangement of the silyl group to the α-position, forming a specific lithium enolate that can then be regioselectively triflated. orgsyn.orgresearchgate.net This approach provides a reliable and scalable route to silylated cyclohexenyl triflates. orgsyn.org
Lewis acids play a significant role in a variety of transformations involving silyl enol ethers. Lanthanide triflates, such as scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), are recognized for their high catalytic activity and water tolerance. researchgate.net They are particularly effective in promoting reactions like aldol (B89426) and Michael additions by activating the carbonyl component. researchgate.netacs.org In the context of triflation, the interaction between silyl triflates and other molecules can generate highly reactive Lewis acid complexes. For example, squaramide H-bond donors can bind the triflate counterion of a silyl triflate, forming a potent Lewis acid complex capable of activating substrates at low temperatures. nih.gov
Triflic acid (TfOH) itself is a superacid used to synthesize vinyl triflates, notably through the electrophilic addition to alkynes. wikipedia.orgorgsyn.org While not the primary route for 1-cyclohexenyl trifluoromethanesulfonate, this highlights the reactivity of triflic acid derivatives. Furthermore, triflic acid can catalyze reactions of aromatic compounds with sulfonyl chlorides, proceeding through a mixed anhydride (B1165640) intermediate. wikipedia.org Silyl triflates, such as trimethylsilyl (B98337) triflate, are also used to promote reactions like sulfonamide synthesis from sterically hindered or electron-deficient substrates. nih.gov
Table 1: Selected Lewis Acids in Silyl Enol Ether Reactions
| Lewis Acid | Precursor | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Ytterbium triflate (Yb(OTf)₃) | Silyl enol ethers | Hydroxymethylation, Aldol | Stable in water; effectively activates formaldehyde (B43269) and other aldehydes for reaction. | researchgate.net |
| Scandium triflate (Sc(OTf)₃) | Silyl enol ethers | C-acylation | PFPAT (a proton acid catalyst) was found to be effective, avoiding issues with metal-catalyzed O-acylation. | organic-chemistry.org |
| Silyl triflate-squaramide complex | Acetals, Silyl enol ethers | Aldol, Cycloaddition | Cooperative catalysis forms a highly reactive Lewis acid complex for activating electrophiles. | nih.gov |
The most direct route to this compound is the triflation of an enolate generated directly from a ketone substrate, such as cyclohexanone. youtube.comyoutube.com This method involves the deprotonation of the ketone at the α-carbon using a strong, non-nucleophilic base, followed by trapping the resulting enolate with an electrophilic triflating agent. orgsyn.org
Commonly used bases include lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). wikipedia.orgresearchgate.net The choice of triflating agent is critical; triflic anhydride (Tf₂O) is highly reactive, but its use in solvents like tetrahydrofuran (B95107) (THF) can lead to side reactions where the solvent itself is cleaved. researchgate.netnih.gov N-phenylbis(trifluoromethanesulfonimide) (Comins' reagent) is often a superior choice, providing better yields and cleaner reactions. researchgate.net The reaction is typically performed at very low temperatures (e.g., -78 °C) to ensure kinetic control and minimize side reactions. researchgate.net
Table 2: Synthesis of Vinyl Triflates from Ketones
| Ketone | Base/Conditions | Triflating Agent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cyclohexanone | NaHMDS, THF, -78°C to RT | PhNTf₂ | This compound | High (purified by column) | researchgate.net |
| 3-Methyl-2-butanone | Pyridine, CH₂Cl₂, 0°C | (CF₃SO₂)₂O | 3-Methyl-2-buten-2-yl triflate | 45% | orgsyn.org |
| 2-Methylcyclohexanone | LDA, THF, -78°C | PhNTf₂ | 6-Methyl-1-cyclohexenyl triflate (Kinetic) | - | wikipedia.org |
| 2-Methylcyclohexanone | Et₃N, reflux | Me₃SiCl (to silyl enol ether) | 2-Methyl-1-cyclohexenyl silyl enol ether (Thermodynamic) | - | wikipedia.org |
While the triflation of enolates is the most common method, other strategies exist for the synthesis of vinyl sulfonates. mdpi.com These alternative routes can be valuable for creating diverse structures. One such method is the C-S coupling reaction, where aryl sulfinates react with alkenes in the presence of a mediator like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) to afford vinyl sulfones. organic-chemistry.org
Another approach involves the reaction of alkynes. The electrophilic addition of triflic acid to an alkyne can produce a vinyl triflate, although this is generally not suitable for preparing trisubstituted vinyl triflates. orgsyn.org Additionally, vinyl halides, such as vinyl bromides, can undergo coupling reactions to form vinyl sulfonates, representing a transition-metal-catalyzed pathway. mdpi.com
Triflation of Silyl Enol Ethers and Related Precursors
Regioselective Synthesis of this compound
Regioselectivity becomes a critical consideration when the ketone precursor is unsymmetrically substituted. For cyclohexanone itself, only one enolate can form, leading exclusively to this compound. amerigoscientific.com However, for a substituted ketone like 2-methylcyclohexanone, two different enolates (and thus two different vinyl triflate regioisomers) are possible.
The control of regioselectivity is achieved by carefully selecting the reaction conditions to favor either the kinetic or thermodynamic enolate. wikipedia.org
Kinetic Control : Using a strong, sterically hindered base like LDA at low temperatures (-78 °C) leads to the rapid deprotonation of the less-hindered α-proton. wikipedia.org This forms the kinetic enolate, which upon triflation yields the less-substituted vinyl triflate.
Thermodynamic Control : Employing a weaker base, higher temperatures, and longer reaction times allows an equilibrium to be established, favoring the more stable, more-substituted thermodynamic enolate. wikipedia.orgyoutube.com
A practical method for the regiocontrolled synthesis of silylated cyclohexenyl triflates relies on a one-pot rearrangement of a silyl enol ether followed by triflation, which provides excellent control over the final product's regiochemistry. researchgate.net
Control of Double Bond Isomerization
The regioselectivity in the formation of enol triflates from unsymmetrical ketones, such as 2-methylcyclohexanone, is a classic example of kinetic versus thermodynamic control. wikipedia.orgmasterorganicchemistry.com The position of the double bond in the resulting vinyl triflate is determined by which α-proton is removed by the base to form the intermediate enolate. wikipedia.org
Kinetic Control: To form the less substituted, or "kinetic," enolate, a strong, sterically hindered base is used at low temperatures. wikipedia.orgmasterorganicchemistry.com Lithium diisopropylamide (LDA) is a common choice for this purpose. masterorganicchemistry.comyoutube.com At cold temperatures (e.g., -78 °C), the bulky base preferentially removes the more accessible proton from the less substituted α-carbon, leading to the rapid and irreversible formation of the kinetic enolate. wikipedia.orgyoutube.com Trapping this enolate with a triflating agent yields the less substituted vinyl triflate, such as 2-methylcyclohex-1-en-1-yl trifluoromethanesulfonate.
Thermodynamic Control: Conversely, the more substituted, thermodynamically stable enolate is favored under conditions that allow for equilibration. wikipedia.orgmasterorganicchemistry.com This is typically achieved using a smaller, non-hindered base (like sodium hydride or an alkoxide) at higher temperatures (e.g., 0 °C to room temperature). masterorganicchemistry.comyoutube.com These conditions allow for a reversible deprotonation, and the equilibrium will favor the more stable, more substituted enolate. masterorganicchemistry.com Subsequent triflation produces the thermodynamically preferred product, 6-methylcyclohex-1-en-1-yl trifluoromethanesulfonate.
| Product Type | Typical Base | Typical Temperature | Key Principle | Resulting Isomer (from 2-methylcyclohexanone) |
|---|---|---|---|---|
| Kinetic | LDA (Lithium diisopropylamide) | -78 °C | Favors the fastest-forming product from the most accessible proton. wikipedia.orgyoutube.com | 2-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate |
| Thermodynamic | NaH (Sodium hydride) or RO⁻ | 0 °C to Room Temp. | Favors the most stable product via equilibration. wikipedia.orgmasterorganicchemistry.com | 6-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate |
Influence of Steric and Electronic Factors on Regioselectivity
Both steric and electronic factors inherent to the substrate play a crucial role in directing the regioselectivity of enolate formation. nih.gov
Steric Factors: The presence of bulky substituents on the ketone ring can significantly influence the site of deprotonation. A large group at an α-position will sterically hinder that proton, making it less accessible to a bulky base like LDA. masterorganicchemistry.com This steric repulsion enhances the preference for deprotonation at the less hindered α-carbon, thus favoring the kinetic enolate. masterorganicchemistry.com
Electronic Factors: The electronic nature of substituents also affects the acidity of the α-protons. Electron-withdrawing groups increase the acidity of nearby protons, potentially influencing the site of deprotonation. In some systems, electronic factors can lead to highly regioselective enol triflate formation, even when the directing group is remote from the ketone. nih.gov For instance, studies on the alkylation of 1,2,3-triazoles have shown that both steric hindrance from adjacent bulky groups and electronic effects contribute to favoring substitution at a specific nitrogen atom, a principle that parallels regioselective deprotonation. nih.gov
Stereoselective and Stereospecific Approaches
Achieving stereocontrol in the synthesis of enol triflates is critical for the preparation of chiral molecules. This can involve the creation of a new stereocenter (enantioselectivity) or controlling the relative configuration of existing or newly formed stereocenters (diastereoselectivity).
The enantioselective synthesis of a chiral enol triflate from a prochiral ketone requires the use of a chiral reagent or catalyst. One established strategy involves the desymmetrization of a prochiral ketone using a chiral lithium amide base. nih.gov The resulting configurationally defined enolate is then trapped with a triflating agent. This approach can be part of a tandem reaction sequence, where an enantioselective deprotonation initiates a cascade of stereospecific reactions to yield an enantioenriched product. nih.gov
While direct catalytic asymmetric synthesis of this compound itself is not common as the parent molecule is achiral, related transformations highlight the available methods. For example, molybdenum-based chiral catalysts have been successfully used in asymmetric ring-closing metathesis to produce enantioenriched five- and six-membered cyclic enol ethers with up to 94% enantiomeric excess (ee). nih.gov Such strategies are foundational for developing enantioselective routes to substituted, chiral cyclohexenyl triflates.
Diastereoselective control is crucial when the substrate already contains a stereocenter or when a second stereocenter is formed. This is particularly relevant in the synthesis of (E)- and (Z)-isomers of acyclic enol triflates, which are diastereomers. A highly stereoselective method for preparing (Z)- and (E)-enol triflates from substituted acetoacetate (B1235776) derivatives has been developed using Schotten-Baumann-type conditions. organic-chemistry.orgnih.gov The geometry of the enolate, and thus the final enol triflate, is controlled by the choice of the aqueous base. organic-chemistry.orgnih.govacs.org
Z-Selective: Using aqueous lithium hydroxide (B78521) (LiOH) preferentially generates the (Z)-enolate, leading to the (Z)-enol triflate. organic-chemistry.orgnih.gov
E-Selective: Using aqueous tetramethylammonium (B1211777) hydroxide ((Me)₄NOH) favors the formation of the (E)-enolate and the corresponding (E)-enol triflate. organic-chemistry.orgnih.gov
This method provides a predictable and practical route to either diastereomer with high selectivity. organic-chemistry.org Furthermore, enol triflates can serve as substrates in subsequent diastereoselective reactions. For example, an enantiopure lactam-derived enol triflate has been used in an enamide hydrogenation to synthesize a proline analogue with excellent yield and high diastereoselectivity (86% de). nih.gov
organic-chemistry.orgnih.gov| Substrate | Base | Solvent | Yield | Isomer Ratio (Z:E) |
|---|---|---|---|---|
| Ethyl acetoacetate | aq. LiOH | Heptane | 85% | >98:2 |
| Ethyl acetoacetate | aq. (Me)₄NOH | Heptane | 85% | 15:85 |
| Ethyl benzoylacetate | aq. LiOH | Heptane | 92% | >98:2 |
| Ethyl benzoylacetate | aq. (Me)₄NOH | Heptane | 94% | >98:2 |
Scale-Up Considerations and Practical Synthesis
Transitioning the synthesis of this compound from a laboratory scale to a larger, more practical scale introduces several considerations. Key factors include the choice of reagents, reaction conditions, and purification methods to ensure efficiency, safety, and cost-effectiveness.
One-pot procedures are often favored for scalability as they reduce the number of intermediate purification steps, saving time and materials. semanticscholar.org The choice of triflating agent is also critical. While triflic anhydride is common, it can react with solvents like tetrahydrofuran (THF), making solvent choice important. researchgate.net N-phenylbis(trifluoromethanesulfonimide) is a milder alternative that can offer better selectivity in certain cases. researchgate.net
Reaction workup and product isolation are significant practical hurdles. This compound is a volatile liquid, and purification by standard distillation can be problematic. researchgate.net For smaller scales, bulb-to-bulb distillation is often recommended to separate the volatile product from non-volatile impurities. researchgate.net For larger quantities, molecular distillation may be a more suitable technique. researchgate.net Additionally, ensuring anhydrous conditions is crucial, as moisture can lead to the formation of numerous byproducts. researchgate.net Some methods that are robust on a small scale may require modifications, such as the use of mechanical stirring, for successful scale-up. organic-chemistry.org
Mechanistic Investigations of Reactions Involving 1 Cyclohexenyl Trifluoromethanesulfonate
Fundamental Reaction Mechanisms of Vinyl Triflates
Vinyl triflates, including 1-cyclohexenyl trifluoromethanesulfonate (B1224126), are versatile intermediates in organic synthesis. Their reactivity stems from the triflate group, which is an excellent leaving group, facilitating a variety of transformations. Vinyl triflates can undergo reactions through several fundamental mechanisms. They serve as precursors for vinyl cations and vinyl carbenes and are widely used as electrophiles in transition-metal-catalyzed cross-coupling reactions. bohrium.com
One of the key reactions of vinyl triflates is their ability to undergo oxidative addition to low-valent transition metal complexes, such as palladium(0) and nickel(0). This step is fundamental to many cross-coupling reactions. For instance, in palladium-catalyzed reactions, the oxidative addition of a vinyl triflate to a Pd(0) complex forms a vinyl-palladium(II) species. researchgate.net Studies have shown that the oxidative addition of vinyl triflates to Pd(0) complexes is generally faster than that of analogous vinyl halides and aryl triflates. researchgate.netacs.org In coordinating solvents like DMF, this oxidative addition leads to cationic vinyl-palladium(II) complexes. researchgate.netacs.org
Vinyl triflates also participate in radical reactions. They can act as radical acceptors or as a source of trifluoromethyl radicals. bohrium.com The radical trifluoromethylation of vinyl triflates involves the addition of a trifluoromethyl radical to the double bond.
Palladium-Catalyzed Cross-Coupling Reactions
1-Cyclohexenyl trifluoromethanesulfonate readily participates in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.orglibretexts.org These reactions typically proceed through a catalytic cycle involving a Pd(0)/Pd(II) couple. wikipedia.org The vinyl triflate serves as an electrophilic partner in these transformations.
Heck-Mizoroki Reactions of Cyclohexenyl Triflates
The Heck-Mizoroki reaction is a palladium-catalyzed reaction that couples unsaturated halides or triflates with alkenes to create substituted alkenes. wikipedia.org this compound is a suitable substrate for this reaction. The reaction mechanism generally involves the oxidative addition of the vinyl triflate to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. nih.gov The use of vinyl triflates in Heck reactions offers the advantage of regioselective formation of the vinyl electrophile from the corresponding ketone. lookchem.com
The asymmetric Heck reaction has been developed to generate tertiary and quaternary stereocenters with high enantioselectivity. uwindsor.ca Studies on the asymmetric Heck reaction of this compound have utilized palladium complexes with chiral phosphine (B1218219) oxazoline (B21484) ligands. amerigoscientific.comsigmaaldrich.com The design and application of chiral ligands are crucial for achieving high enantioselectivity. rsc.org The choice of ligand can influence which mechanistic pathway—cationic or neutral—is followed, thereby affecting the outcome of the reaction. uwindsor.ca For vinyl triflates, the cationic pathway is generally assumed unless reaction conditions are modified. uwindsor.ca
Table 1: Ligand Effects in Asymmetric Heck Reactions
| Ligand Type | Role/Effect | Reference |
|---|---|---|
| Chiral Phosphine Oxazoline | Used in asymmetric Heck reactions of this compound to induce enantioselectivity. | amerigoscientific.com |
The catalytic cycle of palladium-catalyzed cross-coupling reactions, including the Heck reaction, consists of three key steps: oxidative addition, transmetalation (in coupling reactions like Suzuki or Stille), and reductive elimination. youtube.comyoutube.com
Oxidative Addition: This initial step involves the insertion of the palladium(0) center into the carbon-oxygen bond of the vinyl triflate, forming a square-planar palladium(II) complex. researchgate.netuwindsor.ca The rate of oxidative addition for vinyl triflates is significantly faster than for the corresponding aryl triflates. researchgate.netacs.org In coordinating solvents, this step produces a cationic vinyl-palladium(II) intermediate. researchgate.netacs.org
Transmetalation: In cross-coupling reactions with organometallic reagents (e.g., organostannanes in Stille coupling), the organic group from the organometallic compound is transferred to the palladium(II) complex, displacing the triflate group. lookchem.com This step is crucial for forming the diorganopalladium(II) intermediate. lookchem.comyoutube.com For the Heck reaction, this step is replaced by alkene coordination and migratory insertion. nih.gov
Reductive Elimination: This is the final step where the two organic groups on the palladium(II) center are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. lookchem.comyoutube.com For this to occur, the organic ligands typically need to be in a cis orientation on the palladium complex. youtube.com
A proposed catalytic cycle for the coupling of a vinyl triflate with an organostannane involves the oxidative addition of the vinyl triflate to Pd(0), followed by transmetalation with the organostannane to form a bis(organo)palladium(II) complex, which then undergoes reductive elimination to yield the product and regenerate the Pd(0) catalyst. lookchem.com
Trifluoromethylation Reactions
Palladium-catalyzed trifluoromethylation of vinyl sulfonates, such as this compound, provides a direct method to access trifluoromethylated alkenes. nih.govmit.edu This transformation is significant because the introduction of a trifluoromethyl group can dramatically alter the biological and physical properties of a molecule. nih.gov These reactions are typically performed under mild conditions. nih.govmit.edu
The process often uses a source of the trifluoromethyl anion (CF₃⁻), such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or triethyl(trifluoromethyl)silane (B54436) (TESCF₃), in combination with a fluoride (B91410) source like potassium fluoride (KF) or rubidium fluoride (RbF). nih.govmit.edu
The success of the palladium-catalyzed trifluoromethylation of this compound is highly dependent on the catalyst system, particularly the choice of ligand. amerigoscientific.comnih.gov Research has shown that catalyst systems composed of a palladium source like Pd(dba)₂ or [(allyl)PdCl]₂ and a monodentate biaryl phosphine ligand are effective. nih.govmit.edu
Extensive ligand screening has been a key part of developing these reactions. nih.gov Studies revealed that bulky, electron-rich monodentate biaryl phosphine ligands are optimal. nih.gov Specifically, ligands lacking substitution at the 3-position of the upper aromatic ring of the biaryl phosphine were found to be most effective. nih.gov Among those tested, tBuXPhos provided the best results for the trifluoromethylation of cyclohexenyl sulfonates. nih.gov
In a related mechanistic study on the fluorination of cyclic vinyl triflates, it was found that additives like TESCF₃ can influence the reaction pathway by promoting the formation of a cis-LPd(vinyl)F complex, which readily undergoes reductive elimination to give the desired product. chemrxiv.org This occurs through an unusual dearomatization of the phosphine ligand by the trifluoromethyl anion. chemrxiv.org
Table 2: Catalyst Systems for Trifluoromethylation of Cyclohexenyl Triflates
| Palladium Source | Ligand | CF₃ Source | Activator | Reference |
|---|---|---|---|---|
| Pd(dba)₂ | tBuXPhos | TMSCF₃ | KF | nih.gov |
| [(allyl)PdCl]₂ | tBuXPhos | TESCF₃ | RbF | nih.gov |
Trifluoromethyl Anion Sources and Activators
The trifluoromethyl anion (CF3⁻) is a highly reactive species utilized in trifluoromethylation reactions. However, its inherent instability, which can lead to decomposition through the formation of difluorocarbene (CF2) or protonation by water or alcohols, presents a significant challenge for its application in organic synthesis. researchgate.net Consequently, the development of effective sources and activators for the trifluoromethyl anion is crucial.
A common and effective precursor for the trifluoromethyl anion is trifluoromethyltrimethylsilane (CF3SiMe3), also known as the Ruppert-Prakash reagent. researchgate.net In the presence of a fluoride source, such as cesium fluoride (CsF), and a suitable solvent like 1,2-dimethoxyethane (B42094) (DME), CF3SiMe3 can generate the trifluoromethyl anion in situ. researchgate.net This method has been shown to enhance the nucleophilicity of the CF3⁻ anion, enabling efficient trifluoromethylation of various substrates, including benzyl (B1604629) halides. researchgate.net
Another significant reagent is sodium triflinate (CF3SO2Na). beilstein-journals.org This compound can serve as a source of the trifluoromethyl radical (CF3•) under photoredox catalysis, which can then be reduced to the trifluoromethyl anion. beilstein-journals.org For instance, the trifluoromethylation of vinyl azides to α-trifluoromethylated ketones has been achieved using CF3SO2Na under visible-light irradiation with an organic photocatalyst. beilstein-journals.org Additionally, copper(II) salts can be used in conjunction with CF3SO2Na to facilitate trifluoromethylation, where Cu(I) is believed to be the active catalytic species, potentially formed in situ by reduction. beilstein-journals.org Mechanistic studies using 19F NMR have identified the formation of CF3 complexes of copper(I) and copper(III) in these reactions. beilstein-journals.org
The choice of activator and reaction conditions plays a critical role in the outcome of trifluoromethylation reactions. For example, while some copper-catalyzed reactions with CF3SO2Na proceed effectively, others may require an oxidant like manganese(III) acetate (B1210297) to achieve the desired transformation, particularly in the trifluoromethylation of coumarins. beilstein-journals.org
Table 1: Common Trifluoromethyl Anion Sources and Activators
| Trifluoromethyl Source | Activator/Catalyst | Typical Substrates |
| CF3SiMe3 (Ruppert-Prakash Reagent) | Cesium Fluoride (CsF) | Benzyl halides researchgate.net |
| CF3SO2Na (Sodium Triflinate) | Photoredox catalyst (e.g., N-methyl-9-mesitylacridinium) | Vinyl azides beilstein-journals.org |
| CF3SO2Na (Sodium Triflinate) | Copper(II) salts | Enol acetates, Styrenes beilstein-journals.org |
| CF3SO2Na (Sodium Triflinate) | Manganese(III) acetate | Coumarins beilstein-journals.org |
Substrate Scope and Limitations in Trifluoromethylation
The trifluoromethylation of this compound and related vinyl triflates is a valuable transformation, but its substrate scope and limitations are influenced by the chosen methodology and the nature of the substrate itself.
In copper-catalyzed trifluoromethylations using CF3SO2Na, a broad range of functional groups are often tolerated. For example, the synthesis of β-trifluoromethyl ketones has been successful with substrates containing aryl, alkyl, alkenyl, acetal, silylated alcohol, pyran, and piperidine (B6355638) functionalities. beilstein-journals.org However, the yields can be moderate to poor, and the reaction scope may be narrow in some cases. For instance, the trifluoromethylation of certain enol acetates has been reported with limited success. beilstein-journals.org
Metal-free protocols for the trifluoromethylation of styrenes using CF3SO2Na have also been developed, but they can be limited to simple substituted styrenes and may produce mixtures of products, such as α-trifluoromethyl ketones and the corresponding alcohols, in moderate yields. beilstein-journals.org
The regioselectivity of trifluoromethylation can also be a challenge. In some systems, the reaction proceeds with high regioselectivity, while in others, mixtures of isomers may be obtained. For example, the trifluoromethylation of coumarins with CF3SO2Na and Mn(OAc)3 occurs exclusively at the α-position of the carbonyl group in the pyranone ring. beilstein-journals.org
Limitations can also arise from the stability of the starting materials and products under the reaction conditions. The use of strong oxidants or high temperatures can lead to decomposition or side reactions, particularly with sensitive substrates.
Other Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Hiyama)
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions, including the Suzuki, Stille, Negishi, and Hiyama couplings, typically involve the reaction of the vinyl triflate with an organometallic reagent. orgsyn.orgwikipedia.orgwikipedia.org
Suzuki Coupling: This reaction pairs the vinyl triflate with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com It is a widely used method due to the commercial availability and environmental friendliness of many organoboron reagents. youtube.com The reaction is tolerant of a wide range of functional groups and generally proceeds with high yields. nih.gov
Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with the vinyl triflate. wikipedia.org This method is known for its reliability and tolerance of many functional groups. nih.govuwindsor.ca However, the toxicity of organotin compounds is a significant drawback. wikipedia.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the vinyl triflate. wikipedia.org A key advantage of this reaction is its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts are most common, though nickel catalysts can also be employed. wikipedia.org
Hiyama Coupling: This coupling reaction involves the use of an organosilicon compound. wikipedia.org A crucial aspect of the Hiyama coupling is the activation of the organosilane, typically with a fluoride source or a base, to facilitate transmetalation. organic-chemistry.org
Reactions with Bis(pinacolato)diboron (B136004)
The reaction of vinyl triflates, such as this compound, with bis(pinacolato)diboron (B2pin2) is a key step in a two-step process that effectively serves as a Suzuki-Miyaura coupling. This initial reaction, known as the Miyaura borylation, converts the vinyl triflate into a vinyl boronate ester. youtube.com This transformation is typically catalyzed by a palladium complex in the presence of a base. youtube.com The resulting 1-cyclohexenylboronic acid pinacol (B44631) ester can then be used in a subsequent Suzuki coupling reaction with an organic halide or triflate. youtube.com This two-step sequence is advantageous as it allows for the synthesis of the organoboron reagent in situ or as a stable intermediate that can be purified before the final cross-coupling step. youtube.com
Recent research has also explored the application of hydrosilane borylation reactions on surfaces, adapting homogeneous chemistry for materials science applications. chemrxiv.org
Stereo- and Regiochemical Outcomes in Cross-Coupling
The stereochemistry and regiochemistry of cross-coupling reactions involving this compound are critical for the synthesis of well-defined products.
In general, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, proceed with retention of the configuration of the double bond in the vinyl triflate. wikipedia.orglibretexts.org This means that the geometry of the double bond in the starting material is preserved in the final coupled product.
The regioselectivity of these reactions is also typically high, with the coupling occurring at the carbon atom to which the triflate group is attached. This is a result of the mechanism of oxidative addition, where the palladium catalyst inserts into the carbon-oxygen bond of the triflate. youtube.com
However, side reactions can sometimes affect the regiochemical outcome. For instance, in some Hiyama couplings, a competing Heck-type reaction can occur, leading to substitution at a different position on the alkene. youtube.com The balance between the desired cross-coupling and this side reaction can depend on the specific substrates and reaction conditions used. youtube.com
In the context of enantioselective Suzuki-Miyaura cross-coupling reactions of prochiral bis-boronates, it has been observed that the transmetalation step, which is often enantiodetermining, can proceed with retention of stereochemistry at the carbon center. nih.gov
Catalytic Reactions Beyond Cross-Coupling
Nucleophilic Reactivity of the Triflate Anion in Catalysis
While the trifluoromethanesulfonate (triflate) anion is generally considered a poor nucleophile, there is growing evidence of its participation as a nucleophile in various organic reactions, both stoichiometrically and catalytically. nih.gov This nucleophilic behavior can be "hidden" due to the high reactivity of the resulting organic triflate intermediates, which can complicate their direct observation. nih.gov
The triflate anion's ability to act as a nucleophile suggests that nucleophilic catalysis by triflate may be a more common phenomenon than previously recognized. nih.gov In the context of reactions involving this compound, while the primary role of the triflate group is as a leaving group in cross-coupling reactions, the potential for the triflate anion to engage in subsequent catalytic cycles as a nucleophile should not be entirely dismissed, particularly in complex reaction mixtures or under specific conditions that might favor its nucleophilic character. This area, however, remains less explored in the specific context of this compound reactions.
Role in Lewis Acid Catalysis
This compound can participate in reactions where Lewis acids play a crucial role in activating either the substrate or the reacting partner. The triflate group is an excellent leaving group, and its departure can be facilitated by a Lewis acid, which coordinates to one of the oxygen atoms of the sulfonate group, thereby increasing the electrophilicity of the vinylic carbon. This activation makes the compound more susceptible to nucleophilic attack.
In the context of cross-coupling reactions, such as the Heck reaction mentioned for this compound, Lewis acidic additives can influence the catalytic cycle. amerigoscientific.com While the primary catalyst is often a palladium complex, Lewis acids can act as co-catalysts. They can assist in the regeneration of the active catalyst or modify the electronic properties of the ligands, thereby affecting the reaction's efficiency and selectivity.
A general strategy in catalysis involves the combination of a Lewis basic catalyst, such as an N-heterocyclic carbene (NHC), with a Lewis acid. nih.gov This cooperative catalysis can activate electrophiles and promote reactions that are otherwise unsuccessful. nih.gov For instance, in reactions involving β,γ-unsaturated α-ketoesters, a Lewis acid like titanium(IV) isopropoxide is essential for activating the electrophile to facilitate conjugate addition. nih.gov This principle of Lewis acid activation is applicable to reactions involving this compound, where the Lewis acid would render the double bond more electrophilic and prone to attack.
Furthermore, dual catalysis systems employing both a Lewis acid and a Lewis base have been developed for reactions like trifluoromethylthiolation. nih.gov In such systems, the Lewis acid activates the electrophilic reagent, while the Lewis base participates in a subsequent substitution to generate the active transferring species. nih.gov This synergistic activation highlights a sophisticated role for Lewis acids beyond simple electrophile activation.
Radical Reactions and Initiator Roles
While more commonly used in ionic reactions due to the exceptional leaving group ability of the triflate group, the vinylic double bond in this compound can also participate in radical reactions. Radical reactions are often initiated by compounds that can generate radical species upon exposure to heat or light, such as azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) or organic peroxides like benzoyl peroxide (BPO). mdpi.comtcichemicals.com
The involvement of this compound in radical processes would typically involve the addition of a radical species to the C=C double bond. For example, in radical-mediated trifunctionalization reactions of alkynes, a trifluoromethyl radical (•CF₃) can add to the carbon-carbon triple bond, initiating a cascade of events including intramolecular hydrogen atom transfer (HAT) and cyclization. mdpi.com A similar process could be envisioned for this compound, where the addition of a radical to the cyclohexenyl ring would form a cyclohexyl radical intermediate. This intermediate could then undergo further reactions.
The stability of the resulting radical species is a key factor in such reactions. The cyclohexadienyl radical, a related species, has a resonance energy of approximately 24 ± 5 kcal/mole, indicating significant stabilization. ubc.ca This stabilization is attributed to the delocalization of the radical across the π-system. ubc.ca The radical formed from this compound would also experience some degree of stabilization.
Although not a typical radical initiator itself, the compound can be a substrate in radical-initiated chain reactions. The initiator's role is to produce the initial radical, which then reacts with the substrate to propagate the chain. The reaction would terminate through the combination or disproportionation of radical species. ubc.ca
Theoretical and Computational Chemistry Studies
DFT Calculations of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can elucidate detailed reaction pathways, identify intermediate structures, and characterize the transition states that connect them. researchgate.net
A typical DFT study involves optimizing the geometries of reactants, products, intermediates, and transition states. mdpi.com The energies of these structures are then calculated to map out the potential energy surface of the reaction. For example, in a study of the atmospheric reaction of dimethyl oxalate, DFT calculations were used to explore four possible pathways for its conversion, determining the Gibbs free energy changes (ΔG), enthalpy changes (ΔH), and activation free energies (ΔG‡) for each step. researchgate.net Such calculations can predict whether a reaction is spontaneous and thermodynamically favorable. researchgate.net
For a molecule containing a cyclohexenyl moiety, DFT calculations can accurately predict the ring's conformation, such as the half-chair or twist-boat forms, and how this conformation changes along the reaction coordinate. mdpi.com In a study on a benzimidazolone derivative with a cyclohexenyl substituent, DFT calculations at the B3LYP level of theory successfully reproduced the experimentally determined molecular geometry with a high degree of accuracy. mdpi.com This demonstrates the reliability of DFT in modeling systems containing this structural motif.
The search for transition states is a critical part of these studies, as the energy of the transition state determines the reaction rate. Once a transition state structure is located, Intrinsic Reaction Coordinate (IRC) analysis can be performed to confirm that it connects the intended reactants and products. researchgate.net
Table 1: Representative Applications of DFT in Mechanistic Studies
| Study Subject | DFT Functional/Basis Set | Key Findings | Reference |
| Dimethyl Oxalate Reaction | Not Specified | Calculated ΔG, ΔH, and ΔG‡ for four reaction pathways, showing all were spontaneous. | researchgate.net |
| 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one | B3LYP | Optimized geometry showed high correlation with X-ray diffraction data. | mdpi.com |
| 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea | GIAO/B3LYP/6-311++G** | Verified transition state structures via IRC analysis and calculated NMR chemical shifts. | researchgate.net |
Understanding Regio- and Stereoselectivity through Computational Models
Computational models, particularly those based on DFT, are invaluable for understanding and predicting the regioselectivity and stereoselectivity of organic reactions. These models can explain why a reaction favors the formation of one isomer over another.
For reactions involving this compound, such as cycloadditions or nucleophilic additions, there are often multiple possible sites of attack and different stereochemical outcomes. DFT calculations can be used to model the various possible reaction pathways leading to different regio- and stereoisomers. By comparing the activation energies of the transition states for each pathway, the most favorable pathway, and therefore the major product, can be predicted. researchgate.net
For example, in a study of [3+2] cycloaddition reactions, DFT calculations at the B3LYP/6-31G(d) level of theory were used to explore the reaction paths. researchgate.net The calculations showed that the reaction is initiated by the attack of the most nucleophilic atom of one reactant onto the most electrophilic atom of the other, which determines the regioselectivity of the product. researchgate.net
Solvent effects can also play a crucial role in determining selectivity. Computational models can incorporate these effects using implicit solvent models, such as the SMD model. mdpi.com A study on the regioselective N-functionalization of heterocycles found that the reaction outcome was highly dependent on the solvent, and DFT calculations with an implicit solvent model could rationalize these experimental observations. mdpi.com The dielectric constant of the solvent was shown to influence the stability of intermediates and transition states, thereby affecting the product distribution. mdpi.com These approaches could be directly applied to understand the reactivity of this compound in different solvent environments.
Natural Bond Orbital (NBO) Analysis and Electronic Structure
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. researchgate.netsouthampton.ac.uk This analysis provides valuable insights into the electronic structure, bonding, and intermolecular interactions of a molecule like this compound.
An NBO analysis begins with the calculated wavefunction and determines the "natural" atomic orbitals that are best suited to describe the electron density. southampton.ac.uk From these, it constructs localized bonding orbitals between atoms and lone pair orbitals on individual atoms. The analysis also identifies unoccupied antibonding orbitals (σ* or π*).
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy, E(2). researchgate.net This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant delocalization would be expected from the oxygen lone pairs of the triflate group into the antibonding orbital of the S-O bonds, and from the C=C π bond into adjacent σ* orbitals. These interactions are crucial for understanding the molecule's reactivity.
For the cyclohexenyl ring, NBO analysis can provide details on the hybridization of the carbon atoms, which deviates from ideal sp² and sp³ character due to ring strain. In a study of cyclohexanone (B45756), NBO analysis was used to analyze the hybridization of atoms and the electronic structure. nih.gov Such an analysis for this compound would reveal the p-character of the vinylic carbon orbitals and the polarization of the C-O and C-S bonds, which are critical for its electrophilic nature.
Table 2: Key Outputs of NBO Analysis
| NBO Output | Description | Chemical Insight |
| Natural Populations | Provides the charge distribution on each atom based on the occupancy of the natural atomic orbitals. | Identifies electrophilic and nucleophilic sites. |
| Bonding Orbitals | Describes the localized bonds between atoms, including their polarization and hybrid composition. | Quantifies bond polarity and the contribution of atomic orbitals to bonds. |
| Lone Pairs | Identifies non-bonding electron pairs and their hybridization. | Characterizes the nature and orientation of lone pairs for nucleophilic reactions. |
| E(2) Stabilization Energy | Quantifies the energy of delocalization from a filled donor orbital to an empty acceptor orbital. | Measures the strength of hyperconjugative and resonance interactions, key to reactivity. |
Structure-Reactivity Relationships from Computational Data
Computational chemistry provides a powerful avenue for establishing quantitative structure-reactivity relationships (QSRRs). By calculating various electronic and structural properties for a series of related compounds, correlations can be drawn between these properties and their experimentally observed reactivity.
For a compound like this compound, computational data can explain how its specific structure leads to its characteristic reactivity. The strongly electron-withdrawing trifluoromethanesulfonyl group significantly influences the electronic properties of the cyclohexenyl ring. DFT calculations can quantify this effect by computing properties such as atomic charges, electrostatic potential maps, and frontier molecular orbital (HOMO-LUMO) energies.
A study on the structure-reactivity of electrophilic trifluoromethanesulfenates showed that the nature of substituents on an aryl ring had a minimal effect on their reactivity. nih.gov This suggests that the inherent reactivity is dominated by the trifluoromethanesulfenate group itself. nih.gov A similar computational study on a series of substituted cyclohexenyl triflates could quantify how substituents on the ring affect the stability of potential carbocationic intermediates or the energy of transition states, thereby predicting their relative reactivity in Sₙ1-type or addition reactions.
Electron density-based local reactivity descriptors, such as Fukui functions, can also be calculated. nih.gov These functions identify the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack, providing a more nuanced view of reactivity than simple atomic charges. By correlating these computed descriptors with experimental reaction rates or yields for a series of derivatives, a predictive QSRR model can be developed.
Applications of 1 Cyclohexenyl Trifluoromethanesulfonate in Advanced Organic Synthesis
Construction of Carbon-Carbon Bonds
The carbon-oxygen bond of 1-cyclohexenyl trifluoromethanesulfonate (B1224126) is readily cleaved by transition metal catalysts, particularly palladium, initiating catalytic cycles for the formation of new carbon-carbon bonds. This reactivity makes it an excellent substrate for cross-coupling reactions, which are fundamental tools for molecular construction.
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings, are cornerstone methodologies in organic synthesis. sigmaaldrich.com Vinyl triflates, including 1-cyclohexenyl trifluoromethanesulfonate, are frequently used as alternatives to vinyl halides in these transformations. organic-chemistry.org The triflate group is an excellent leaving group, often leading to milder reaction conditions and broader substrate scope compared to the corresponding halides. organic-chemistry.orglibretexts.org
A key aspect of modern synthetic chemistry is the control of stereochemistry. In the context of carbon-carbon bond formation using vinyl triflates, the stereochemical outcome of the reaction can often be controlled by the careful selection of the palladium catalyst and its associated ligands.
In Suzuki-Miyaura cross-coupling reactions, the stereochemistry of the double bond in the product can be influenced by the choice of phosphine (B1218219) ligands on the palladium catalyst. For example, studies on similar β-enamido triflates have shown that the use of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can lead to the product with retention of the original double bond geometry. d-nb.info Conversely, employing a catalyst with a bidentate phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can result in the inversion of the double bond configuration. d-nb.info This ligand-dependent stereoselectivity provides a powerful tool for accessing specific isomers from a single precursor. While detailed stereochemical studies specifically on this compound are not extensively documented in isolation, the principles derived from similar systems are broadly applicable.
The Heck reaction, which couples the vinyl triflate with an alkene, also exhibits stereoselectivity. The reaction typically proceeds via a syn-addition of the palladium-vinyl species to the alkene, followed by a syn-elimination of palladium hydride, which often results in the formation of the trans-substituted alkene product due to steric considerations. libretexts.org
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of vinyl triflates, which are applicable to this compound.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Outcome |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | 1,4-Dioxane | Room Temp - 100 | High yield of coupled product |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 - 100 | Retention of stereochemistry |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80 | Inversion of stereochemistry |
This table presents generalized conditions for vinyl triflates based on literature precedents. organic-chemistry.orgd-nb.infothieme-connect.de
The ability to form carbon-carbon bonds under reliable and often mild conditions makes this compound a valuable precursor in the synthesis of complex molecular architectures. While its direct use as a starting material in the total synthesis of a named natural product is not prominently featured, its role as a generator of reactive intermediates for complex scaffold construction is well-established (see Section 4.3).
For instance, the intramolecular Heck reaction is a powerful strategy for constructing polycyclic systems. acs.org A vinyl triflate moiety within a larger molecule can be coupled with a tethered alkene to forge a new ring, a key step in building up the intricate frameworks of natural products. Furthermore, the products of Suzuki-Miyaura couplings, such as 1-aryl-cyclohexenes, are themselves versatile intermediates for further elaboration into more complex structures, including those found in pharmaceuticals and materials science. thieme-connect.de The difunctionalization of cyclohexyne (B14742757), generated from cyclohexenyl triflates, provides a modular and efficient route to highly substituted and complex polycyclic scaffolds in a single step. nih.gov
Access to Fluorinated Compounds
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This compound serves as a key substrate for synthesizing fluorinated cyclohexene (B86901) derivatives, which are valuable motifs in medicinal chemistry and materials science. orgsyn.org
Direct trifluoromethylation of a vinyl group is a highly sought-after transformation. Research has demonstrated that this compound can be effectively converted into 1-(trifluoromethyl)cyclohex-1-ene. sigmaaldrich.com This reaction is achieved through a palladium-catalyzed cross-coupling process.
The method employs a palladium source like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and a specialized monodentate biaryl phosphine ligand, such as t-BuXPhos. sigmaaldrich.com The trifluoromethyl group is sourced from (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), a common nucleophilic CF₃ reagent, which is activated by a fluoride (B91410) source like potassium fluoride (KF). sigmaaldrich.com This transformation provides a direct route from a readily available ketone derivative to a trifluoromethylated alkene, a structure that can be challenging to synthesize via other methods.
The table below details the optimized conditions and results for the palladium-catalyzed trifluoromethylation of this compound.
| Substrate | Pd Source (mol%) | Ligand (mol%) | CF₃ Source | Activator | Solvent | Temp (°C) | Yield (%) |
| 1-Cyclohexenyl triflate | Pd(dba)₂ (5) | t-BuXPhos (10) | TMSCF₃ | KF | Dioxane | 110 | 78 |
| 1-Cyclohexenyl nonaflate | [(allyl)PdCl]₂ (2.5) | t-BuXPhos (10) | TESCF₃ | RbF | Dioxane | 80 | 85 |
Data sourced from a study on the palladium-catalyzed trifluoromethylation of vinyl sulfonates. sigmaaldrich.com
Beyond trifluoromethylation, this compound is a substrate for introducing other fluorine-containing groups. A significant strategy involves the palladium-catalyzed synthesis of vinyl fluorides. This reaction converts the vinyl triflate directly into a monofluorinated alkene.
Mechanistic studies on the fluorination of cyclic vinyl triflates have shown that the reaction can be challenging, often leading to mixtures of regioisomers. However, the addition of reagents like triethyl(trifluoromethyl)silane (B54436) (TESCF₃) has been found to dramatically improve both the yield and regioselectivity of the fluorination process, favoring the desired vinyl fluoride product. While this methodology has been explored on various cyclic systems, it represents a key strategy for converting this compound into 1-fluorocyclohex-1-ene. This transformation is valuable as monofluorinated alkenes are important isosteres for various functional groups in drug design.
Generation of Reactive Intermediates
One of the most powerful applications of this compound is its use as a precursor to cyclohexyne, a highly strained and reactive intermediate. The generation of such fleeting species under mild conditions opens up a vast area of synthetic possibilities, particularly in cycloaddition and multicomponent reactions.
While silylated vinyl triflates, such as 2-(trimethylsilyl)cyclohex-1-enyl triflate, are well-known precursors that generate cyclohexyne upon treatment with a fluoride source, recent advancements have shown that the non-silylated this compound can also be used directly. orgsyn.orgorgsyn.org This is achieved by using specific, strong, non-nucleophilic bases.
Research has demonstrated that treating this compound with a zincate base system or magnesium bisamides can efficiently generate cyclohexyne via β-elimination. nih.gov The generated cyclohexyne can be trapped in situ by a variety of reagents. For example, its [4+2] cycloaddition with a diene like 1,3-diphenylisobenzofuran (B146845) yields a complex polycyclic adduct. This strategy allows for the rapid construction of intricate molecular frameworks from a simple, commercially available starting material.
This method has been extended to three-component difunctionalization reactions. The cyclohexyne intermediate, generated from the triflate, can react sequentially with a nucleophile and then an electrophile in the same pot, leading to highly functionalized cyclohexene derivatives with excellent control over substitution patterns. nih.gov This approach highlights the utility of this compound in generating reactive intermediates for the efficient synthesis of diverse and complex cyclic molecules. nih.gov
Cyclohexyne and 1,2-Cyclohexadiene Precursors
One of the significant applications of cyclohexenyl triflates is in the generation of cyclohexyne and 1,2-cyclohexadiene. orgsyn.orgnih.gov These molecules are of considerable interest due to the synthetic utility of their strained structures. researchgate.net The generation of these transient species is typically achieved through a β-elimination reaction from a functionalized cyclohexenyl triflate.
A common strategy involves the use of a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) group, positioned on the carbon adjacent to the triflate-bearing carbon of the double bond. nih.gov The fluoride-induced desilylation-elimination of 6-silylcyclohex-1-enyl triflates is a superior method for generating 1,2-cyclohexadiene under mild conditions (e.g., using cesium fluoride at room temperature). orgsyn.org This mild generation allows for broad functional group compatibility. orgsyn.org Similarly, 2-silylcyclohex-1-enyl triflates can serve as precursors to cyclohexyne. nih.gov
The generated 1,2-cyclohexadiene can readily participate in various cycloaddition reactions, including [4+2], [2+2], and [3+2] cycloadditions, to yield corresponding cycloadducts. orgsyn.org For example, the generation of 1,2-cyclohexadiene from its silylated triflate precursor in the presence of a trapping agent like 1,3-diphenylisobenzofuran results in the formation of a Diels-Alder adduct. researchgate.net
A concise, one-pot procedure has been developed for the synthesis of these important precursors. This method involves the rearrangement of a silyl enol ether derived from cyclohexanone (B45756), followed by triflation with a reagent like N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent). nih.govresearchgate.net
Table 1: Generation of Strained Intermediates from Cyclohexenyl Triflate Precursors This table summarizes examples of silylated cyclohexenyl triflate precursors and their corresponding transient intermediates.
| Precursor Structure | Reagents | Transient Intermediate | Trapping Agent | Resulting Product Type | Reference |
|---|---|---|---|---|---|
| 6-(Triethylsilyl)cyclohex-1-en-1-yl triflate | CsF, rt | 1,2-Cyclohexadiene | 1,3-Diphenylisobenzofuran | [4+2] Cycloadduct | orgsyn.org |
| 2-(Triethylsilyl)cyclohex-1-en-1-yl triflate | Fluoride source | Cyclohexyne | Diene | [4+2] Cycloadduct | orgsyn.orgnih.gov |
| 6-(Trimethylsilyl)cyclohex-1-en-1-yl triflate | Fluoride source | 1,2-Cyclohexadiene | Styrene, Nitrone | Cycloadducts | researchgate.net |
Transient Species in Reaction Mechanisms
Cyclohexyne and 1,2-cyclohexadiene are classic examples of transient species in reaction mechanisms. Their high degree of ring strain and the reactive nature of the bent triple bond or cumulative double bonds lead to very short lifetimes. researchgate.netresearchgate.net Consequently, their study and synthetic application rely on methods for their generation in situ, immediately followed by reaction with a suitable trapping reagent. researchgate.net The use of silyl triflate precursors allows for the generation of these reactive intermediates under mild conditions, which is crucial for preventing decomposition and for ensuring the survival of other functional groups in the reaction mixture. orgsyn.orgresearchgate.net The reaction of the generated intermediate with a trapping agent, such as 1,3-diphenylisobenzofuran, provides stable adducts that serve as evidence for the formation of the transient species. orgsyn.org The study of such transient intermediates is fundamental to understanding reaction pathways and developing novel synthetic methodologies. chemrxiv.org
Derivatization and Functionalization Strategies
This compound is not only a precursor to strained rings but also a versatile substrate for introducing new functional groups. Its triflate moiety can be displaced or transformed in various metal-catalyzed and non-catalyzed reactions.
Synthesis of Multifunctional Alkenylsulfonyl Fluorides
A notable derivatization of alkenyl triflates, including this compound, is their conversion to cyclic alkenylsulfonyl fluorides. nih.govnih.gov These compounds are valuable, compact multifunctional reagents. nih.govnih.gov The synthesis is achieved through a palladium-catalyzed process where the alkenyl triflate reacts with a sulfur dioxide surrogate, such as 1,4-diaza-bicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). This step forms a sulfinate intermediate, which is then trapped with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to yield the final alkenylsulfonyl fluoride. nih.gov
The reaction conditions have been optimized, showing that alkenyl triflates are effective substrates and that the choice of solvent impacts the yield, with ethyl acetate (B1210297) being particularly effective for the fluorination step. nih.gov This method tolerates a broad range of functional groups on the cyclohexenyl ring, allowing for the synthesis of a diverse library of alkenylsulfonyl fluorides. nih.gov The viability of this process for larger-scale synthesis has been demonstrated through a gram-scale reaction. nih.gov
Table 2: Selected Optimization for the Synthesis of Cyclohexenylsulfonyl Fluoride Data adapted from a study on the synthesis of multifunctional alkenylsulfonyl fluorides, showing the effect of different parameters on product yield. nih.gov
| Entry | Substrate (X in Alkenyl-X) | Key Variation | Solvent (Step 2) | Yield |
|---|---|---|---|---|
| 1 | I | Standard | i-PrOH | 17% |
| 2 | I | 1 h reaction | i-PrOH | 37% |
| 3 | I | 1 h reaction | MeCN | 56% |
| 4 | Br | PdCl₂(Amphos)₂ | MeCN | 52% |
| 5 | OTf | 1 h reaction | MeCN | 36% |
| 6 | OTf | PdCl₂(Amphos)₂ | MeCN | 56% |
| 7 | OTf | PdCl₂(Amphos)₂ | EtOAc | 70% |
| 8 | OTf | PdCl₂(Amphos)₂ | i-PrOH | 54% |
Post-Heterocyclization Modification
The alkenylsulfonyl fluorides synthesized from cyclohexenyl triflates are themselves versatile platforms for further functionalization. nih.gov These molecules can undergo a variety of orthogonal derivatization processes. For instance, an N-Boc protected aminosulfonyl fluoride derivative can be deprotected using trifluoroacetic acid (TFA) to form an ammonium (B1175870) salt, which is then available for further modification. nih.gov
In another example, a derivative featuring an N-Bn group underwent a one-pot debenzylation and acylation with propargyl chloroformate. The resulting alkyne-bearing alkenylsulfonyl fluoride was then successfully used in a copper(I)-catalyzed azide (B81097)–alkyne cycloaddition (CuAAC) "click" reaction with benzyl (B1604629) azide to furnish a triazole-containing product. nih.gov These examples highlight the utility of the initial triflate as a starting point for complex molecule synthesis through a sequence of functionalization and modification steps.
Polymerization Reactions
The reactivity of the triflate group also allows this compound and related compounds to play a role in polymerization chemistry, particularly in initiating cationic polymerization.
Initiation of Cationic Polymerization
Cationic polymerization is a chain-growth polymerization method initiated by an electrophilic or cationic species. wikipedia.orglibretexts.org The initiator transfers a charge to a monomer, rendering it reactive and capable of propagating a polymer chain. wikipedia.org Monomers suitable for this type of polymerization are typically nucleophilic, such as alkenes with electron-donating substituents or certain heterocycles. wikipedia.orglibretexts.org
Triflate compounds, including silyl triflates and potentially alkenyl triflates, are known initiators for cationic polymerization. dtic.mil Trimethylsilyl trifluoromethanesulfonate, for example, is a powerful silylating agent that reacts with nucleophiles like cyclic ethers to form onium ions that initiate the polymerization of strained heterocyclic monomers. dtic.mil While direct initiation by this compound is less documented, the principle relies on the high electrophilicity of the triflate group. It can act as an initiator, potentially in the presence of a co-initiator like water or alcohols, which react with the triflate or a Lewis acid to generate the protonic acid (triflic acid) that ultimately initiates polymerization. wikipedia.orgmdpi.com Triflic acid itself is known to catalyze the ring-opening polymerization of monomers like cyclosiloxanes. mdpi.com Therefore, this compound can be considered a potential initiator or co-initiator for the cationic polymerization of highly reactive monomers. libretexts.orgdtic.mil
Role in Ring-Opening Polymerization (ROP)
This compound, also known as cyclohex-1-en-1-yl triflate, is a vinyl triflate that can serve as a potent initiator for cationic ring-opening polymerization (CROP) of various cyclic monomers. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, which facilitates the generation of a cationic species under appropriate conditions. This ability to generate a carbocation makes it a candidate for initiating the polymerization of electron-rich heterocyclic monomers.
The initiation mechanism in CROP involves the generation of a reactive cationic species from the initiator. In the case of this compound, the double bond in the cyclohexenyl ring is activated by the highly electronegative triflate group. However, the more plausible pathway for initiating cationic polymerization is through the generation of a cyclohexenyl cation, which can then attack a cyclic monomer, thus starting the polymer chain growth. Cationic polymerization is a form of chain-growth polymerization where a cationic initiator transfers charge to a monomer, which then becomes reactive and propagates the polymerization. acs.org
The types of monomers suitable for CROP initiated by such cationic species are typically heterocyclic compounds with ring strain, such as epoxides, cyclic ethers (e.g., tetrahydrofuran), lactones, and cyclosiloxanes. acs.orgrsc.org The driving force for the polymerization is the relief of this ring strain.
While direct and extensive research detailing the use of this compound specifically for ROP is not widely documented in the provided search results, the behavior of similar triflate compounds, such as trimethylsilyl triflate, as initiators for CROP is well-established. dtic.mil These compounds react with cyclic monomers to form silyl onium ions, which then initiate polymerization. dtic.mil By analogy, this compound is expected to initiate CROP through a similar cationic mechanism. The process would involve the electrophilic attack of the generated cyclohexenyl cation on the heteroatom of the cyclic monomer, leading to the ring-opening and the formation of a new propagating cationic species.
The table below illustrates the potential applicability of this compound as a cationic initiator for the ROP of various cyclic monomers, based on the general principles of CROP.
| Monomer Class | Example Monomer | Polymer Type | Plausible Propagation Mechanism |
| Cyclic Ethers | Tetrahydrofuran (B95107) (THF) | Poly(tetrahydrofuran) | Cationic Ring-Opening Polymerization |
| Lactones | ε-Caprolactone | Polyester | Cationic Ring-Opening Polymerization |
| Epoxides | Cyclohexene Oxide | Polyether | Cationic Ring-Opening Polymerization |
| Cyclosiloxanes | Hexamethylcyclotrisiloxane (D3) | Polysiloxane | Cationic Ring-Opening Polymerization |
This table is illustrative and based on the established principles of cationic ring-opening polymerization. Specific experimental data for this compound was not available in the provided search results.
Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques are a class of methods that allow for the synthesis of polymers with predetermined molecular weights, low dispersities, and complex architectures. The main CRP methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). nih.gov These techniques rely on establishing a dynamic equilibrium between a small amount of active propagating radicals and a large majority of dormant species. nih.gov
Based on its chemical structure, This compound is not a typical initiator for controlled radical polymerization. The initiation mechanisms in the common CRP techniques are fundamentally different from the cationic initiation pathway that this compound would favor.
Atom Transfer Radical Polymerization (ATRP): ATRP is typically initiated by an alkyl halide in the presence of a transition metal complex (e.g., copper with a ligand). The metal complex reversibly activates the alkyl halide to generate a radical that initiates polymerization. nih.govacs.org this compound does not possess the required alkyl halide functionality to act as a conventional ATRP initiator.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is controlled by a chain transfer agent, typically a thiocarbonylthio compound (e.g., dithioesters, trithiocarbonates). These agents mediate the polymerization by reversibly transferring the propagating radical through an addition-fragmentation mechanism. nih.govacs.org this compound does not have the structural features of a RAFT agent.
Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly trap the propagating radical, thereby controlling the polymerization. The initiator is typically a conventional radical initiator used in conjunction with a nitroxide, or a unimolecular initiator containing a thermally labile alkoxyamine bond. acs.org this compound is not a source of radicals under typical NMP conditions.
The propensity of the triflate group to act as an excellent leaving group steers the reactivity of this compound towards cationic processes rather than radical pathways. The generation of a radical species from this compound would require conditions that are not typical for controlled radical polymerization. Therefore, its application in advanced organic synthesis is centered on its utility in reactions involving cationic intermediates, such as cross-coupling reactions and potentially as a cationic initiator, rather than in controlled radical polymerization.
The following table summarizes the key features of the main controlled radical polymerization techniques and highlights the incompatibility of this compound as an initiator.
| CRP Technique | Typical Initiator/Mediator | Initiation Mechanism | Suitability of this compound |
| ATRP | Alkyl Halide + Transition Metal Complex | Reversible activation of C-X bond | Not suitable; lacks alkyl halide functionality. |
| RAFT | Thiocarbonylthio Compound (Chain Transfer Agent) | Reversible addition-fragmentation | Not suitable; is not a RAFT agent. |
| NMP | Radical Initiator + Nitroxide or Alkoxyamine | Reversible trapping of propagating radical | Not suitable; does not generate radicals under NMP conditions. |
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems
The transformation of 1-cyclohexenyl trifluoromethanesulfonate (B1224126) and related enol triflates is heavily reliant on transition metal catalysis. Historically, palladium-based catalysts have been dominant, but recent research emphasizes the development of novel systems with improved efficiency, milder reaction conditions, and broader substrate scope.
A significant advancement is the development of nickel-catalyzed reactions. nih.govnih.gov Researchers have developed a nickel-catalyzed triflate-halide exchange ("triflex") reaction that converts enol triflates into versatile alkenyl halides (iodides, bromides, and chlorides) under mild, room-temperature conditions. nih.govnih.govresearchgate.net These methods utilize inexpensive and bench-stable nickel precursors like Ni(OAc)₂·4H₂O with a sub-stoichiometric amount of a reducing agent such as zinc. nih.govresearchgate.net This approach avoids the use of organostannane intermediates, which are common in older methods but pose toxicity concerns.
In the realm of palladium catalysis, progress has been driven by the design of sophisticated phosphine (B1218219) ligands. icmpp.ronih.gov Bulky and electron-rich ligands such as SPhos, RuPhos, and XPhos have enabled the creation of highly active monoligated palladium(0) species. nih.govacs.org These catalysts are exceptionally reactive, allowing for previously challenging cross-coupling reactions to occur under milder conditions with lower catalyst loadings. icmpp.ronih.gov For instance, palladium-catalyzed amidation of enol triflates to form enamides, which are valuable precursors for optically pure amines, has been optimized using ligands like Xantphos with a Pd₂(dba)₃ source. organic-chemistry.org The development of palladacycle precatalysts has further improved the stability and ease of use of these catalytic systems, ensuring the efficient in-situ generation of the active Pd(0) species. nih.gov
These advanced catalytic systems allow for chemoselective transformations where an enol triflate can be selectively coupled in the presence of other functional groups like aryl bromides or triflates. organic-chemistry.org
| Catalytic System | Reaction Type | Key Features & Findings |
|---|---|---|
| Nickel-Basede.g., Ni(OAc)₂·4H₂O / Zn / cod or DMAP | Triflate-Halide Exchange (Triflex) | Enables synthesis of alkenyl iodides, bromides, and chlorides at room temperature. nih.govnih.gov Avoids toxic organostannane intermediates. Uses inexpensive and stable precatalysts. |
| Palladium / Advanced Ligandse.g., Pd₂(dba)₃ / XPhos, SPhos, Xantphos | Cross-Coupling (e.g., Amidation, Suzuki) | Bulky ligands generate highly active L₁Pd(0) species for efficient coupling. acs.org Allows for lower catalyst loadings and milder conditions. icmpp.ro Enables selective coupling of enol triflates over aryl halides. organic-chemistry.org |
| Palladacycle Precatalystse.g., 2-aminobiphenyl-based | General Cross-Coupling | Air- and moisture-stable Pd(II) sources that are readily activated in-situ. nih.gov Offer improved solution stability and reliability over using separate Pd sources and ligands. nih.gov |
Biomedical and Materials Science Applications of Derivatives
1-Cyclohexenyl trifluoromethanesulfonate is not typically an end-product but rather a key building block for constructing more complex molecular architectures with applications in medicine and materials science. Its derivatives, accessed through the catalytic reactions described previously, are of significant interest.
In materials science, enol triflates are precursors to highly reactive intermediates like cyclohexyne (B14742757). These strained alkynes can be used in cycloaddition reactions to build complex polycyclic frameworks. This strategy is relevant to the synthesis of acenes and polyacenes, which are linear polycyclic aromatic hydrocarbons studied for their unique electronic and optical properties. dntb.gov.uaresearchgate.net These properties make them promising candidates for use in optoelectronic devices, organic electronics, and magnetic materials. dntb.gov.uaresearchgate.net The palladium-catalyzed reduction of triflate groups has been used as a key step in the synthesis of functionalized atropisomeric biphenyl (B1667301) derivatives, which have applications as liquid crystal dopants. orgsyn.org
In the biomedical field, cyclohexane (B81311) derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.netnih.govazjm.org this compound provides a modern and efficient entry point for synthesizing libraries of these complex cyclohexane-containing molecules for biological screening. acs.orggoogle.com For example, the palladium-catalyzed reductive deoxygenation of phenolic precursors via their triflates is a strategy employed in the total synthesis of complex natural products like vancomycin (B549263) and in the creation of 2-aminotetraline derivatives that interact with dopamine (B1211576) and serotonin (B10506) receptors. orgsyn.org Furthermore, the conversion of the triflate to other functional groups, such as enamides, yields structures that are crucial for the asymmetric synthesis of optically pure amines, a common motif in pharmaceuticals. organic-chemistry.org Cyclodextrin-based polymers, which can be functionalized using reactive intermediates, are being explored for drug delivery, medical scaffolds, and biosensors. researchgate.net
Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Modern spectroscopic and analytical techniques are being applied to elucidate the complex catalytic cycles involved in reactions of this compound.
In-situ spectroscopic methods, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Attenuated Total Reflectance (ATR) spectroscopy, allow researchers to monitor reactions as they happen. youtube.com These techniques can detect transient intermediates and surface species on a catalyst under realistic reaction conditions, helping to distinguish between active catalytic species and spectator species. youtube.com The ability to monitor changes in the concentration of species over time provides invaluable kinetic and mechanistic data. youtube.com For palladium-catalyzed cross-coupling, in-situ monitoring, particularly with ³¹P NMR, is critical for understanding the generation of the active Pd(0) catalyst from a Pd(II) precatalyst and for observing the effects of different ligands and additives on the catalytic cycle. rsc.orgrsc.org
Kinetic Isotope Effects (KIEs) are another powerful tool for probing reaction mechanisms at an atomic level. nih.govyoutube.com By measuring the change in reaction rate when an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium (B1214612), or ¹²C with ¹³C), chemists can gain insight into the transition state of the rate-determining step. nih.govyoutube.com For example, secondary deuterium isotope effects have been used to study the solvolysis of vinyl triflates, providing evidence for the structure of the resulting vinyl cation intermediates. acs.orgacs.org More recently, ¹³C KIEs measured at natural abundance have been used to provide atomistic insight into the Suzuki-Miyaura reaction, confirming that for aryl bromides, the oxidative addition step occurs on a monoligated palladium complex. nih.gov These experimental KIEs serve as critical benchmarks for validating computational models of transition states. nih.govnih.gov
| Technique | Information Provided | Application to Triflates |
|---|---|---|
| In-situ Spectroscopy (FTIR, NMR)Real-time monitoring of species concentration. | Identifies transient intermediates in catalytic cycles. youtube.com Used to study the in-situ formation of active Pd(0) catalysts from Pd(II) precatalysts in cross-coupling reactions. rsc.orgrsc.org | |
| Kinetic Isotope Effect (KIE) StudiesProbes bonding changes in the rate-determining transition state. nih.gov | Used to elucidate the structure of intermediates in vinyl triflate solvolysis. acs.orgacs.org Provides atomistic detail on the mechanism of key steps like oxidative addition in cross-coupling. nih.gov | |
| Computational ModelingCalculates transition state structures and energies. | Used in tandem with experimental KIEs to validate proposed mechanistic pathways and transition state geometries for reactions like the Suzuki-Miyaura coupling. nih.gov |
Q & A
Basic: What are the standard synthetic routes for preparing 1-cyclohexenyl trifluoromethanesulfonate, and what are their key considerations?
Methodological Answer:
The compound is typically synthesized via triflation of cyclohexenol derivatives. A common method involves reacting cyclohexanone with triflic anhydride (TFAA) in the presence of a base such as pyridine or triethylamine to stabilize the reactive intermediate. For example, cyclohexanone reacts with TFAA at 0–5°C under anhydrous conditions to yield 1-cyclohexenyl triflate in ~55–88% purity, depending on reaction optimization . Key considerations include:
- Moisture control : TFAA is highly moisture-sensitive; reactions must be conducted under inert atmospheres (argon/nitrogen) .
- Temperature : Low temperatures (0–5°C) minimize side reactions like oligomerization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is often used to isolate the product .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
The compound poses significant hazards, including skin/eye irritation (H315, H319) and respiratory risks (H335) . Essential protocols include:
- Ventilation : Use fume hoods or conduct reactions in well-ventilated areas (P271) .
- PPE : Wear nitrile gloves, safety goggles, and lab coats (P280) .
- Storage : Keep in sealed containers under inert gas (argon) at 2–8°C to prevent decomposition (P403 + P233) .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved halogenated solvent protocols .
Advanced: How can reaction conditions be optimized for generating cyclohexyne from silylated this compound?
Methodological Answer:
Silylated derivatives (e.g., 2-(triethylsilyl)cyclohex-1-en-1-yl triflate) are precursors to cyclohexyne via fluoride-induced desilylation. Optimization steps include:
- Fluoride Source : Use tetrabutylammonium fluoride (TBAF) in THF at −78°C to minimize side reactions .
- Functional Group Compatibility : The silyl group enhances stability, allowing reactions with Pd(PPh₃)₄ or Ni catalysts for cross-coupling (e.g., with aryl halides) .
- Stepwise Synthesis : Protect the cyclohexenone carbonyl as an acetal prior to triflation to prevent unwanted ketone reactivity .
Key Data : Multi-step synthesis yields ~60–70% of the silylated triflate, with cyclohexyne generation confirmed via trapping experiments with dienes .
Advanced: How is this compound used to construct strained intermediates like 1,2-cyclohexadiene, and what experimental challenges arise?
Methodological Answer:
The compound serves as a precursor to 1,2-cyclohexadiene via β-elimination under basic conditions. Challenges include:
- Reagent Selection : Use strong, non-nucleophilic bases (e.g., LDA or t-BuOK) to promote elimination without nucleophilic attack on the triflate group .
- Solvent Choice : Polar aprotic solvents (e.g., CH₃CN) stabilize the transition state, improving elimination efficiency .
- Trapping Strategies : Immediate trapping with electron-deficient dienes (e.g., tetrazines) confirms intermediate formation via Diels-Alder adducts .
Contradiction Note : Conflicting yields (55% vs. 88%) in similar conditions () suggest sensitivity to substrate purity and base stoichiometry.
Advanced: How should researchers address contradictory data on synthesis yields for this compound?
Methodological Analysis:
Yield discrepancies often stem from:
- Reagent Purity : Impurities in TFAA or cyclohexanone reduce efficiency. Distill reagents prior to use .
- Reaction Scale : Small-scale reactions (<1 mmol) may suffer from higher proportional side reactions. Scale-up with rigorous temperature control improves reproducibility .
- Workup Methods : Incomplete removal of triflic acid residues (via NaHCO₃ washes) can lead to overestimation of yields during chromatography .
Recommendation : Validate yields via NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Advanced: What experimental design considerations are critical for using this compound in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
When employing the compound in Suzuki-Miyaura or Negishi couplings:
- Catalyst Selection : Use Pd(PPh₃)₄ for aryl boronic acids, as bulky ligands prevent β-hydride elimination .
- Solvent System : THF/toluene mixtures (1:1) balance substrate solubility and catalyst activity .
- Additives : Include Cs₂CO₃ (2 equiv) to neutralize triflic acid byproducts, preventing catalyst poisoning .
Troubleshooting : Monitor for cyclohexene formation (via GC-MS), indicating premature elimination due to excessive heating.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
